Product packaging for Decahydro-quinolin-4-ol hydrochloride(Cat. No.:CAS No. 90949-77-2)

Decahydro-quinolin-4-ol hydrochloride

Cat. No.: B2954503
CAS No.: 90949-77-2
M. Wt: 191.7
InChI Key: QXQGRJZPPZMIGA-UHFFFAOYSA-N
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Description

Foundational Significance within Heterocyclic Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. researchgate.netontosight.ai First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable pharmacophores, forming the structural basis for a multitude of bioactive compounds. researchgate.netnih.gov The therapeutic potential of the quinoline scaffold is vast, with derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govontosight.ainih.govnih.gov

The fully saturated version of this scaffold, decahydroquinoline (B1201275), represents a significant area of research. Saturation of the aromatic quinoline system introduces three-dimensional complexity, creating stereocenters that can be manipulated to fine-tune biological activity and pharmacokinetic properties. This structural intricacy is highly sought after in modern drug discovery, where precise interactions with biological targets are paramount. The decahydroquinoline framework is found in a variety of natural products, most notably in alkaloids isolated from the skin of Neotropical poison frogs, many of which exhibit potent effects on the nervous system. nih.govmdpi.com

Broad Research Interest in Saturated Quinoline Derivatives

The interest in saturated quinoline derivatives like decahydro-quinolin-4-ol (B2783017) extends from their presence in natural alkaloids to their application as versatile building blocks in organic synthesis. nih.govmdpi.com The synthesis of polyhydroquinoline and decahydroquinoline derivatives is an active field of research, with numerous methods being developed to create diverse molecular architectures. ijsrst.comrsc.org These saturated heterocyclic compounds serve as key intermediates in the synthesis of complex molecules and are explored for a wide range of potential therapeutic applications. nih.gov

Research has shown that derivatives of the saturated quinoline core can exhibit a broad spectrum of pharmacological activities. ijsrst.comeurekaselect.com The specific functional groups and their stereochemical arrangement on the decahydroquinoline scaffold are crucial in determining the compound's biological profile. nih.gov The ongoing exploration of these derivatives continues to open new avenues in medicinal chemistry, with studies investigating their potential as anticancer, antioxidant, and neurotrophic agents. ijsrst.comresearchgate.netresearchgate.net The development of novel synthetic routes and the biological evaluation of new saturated quinoline derivatives remain a vibrant and promising area of contemporary chemical research. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO B2954503 Decahydro-quinolin-4-ol hydrochloride CAS No. 90949-77-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQGRJZPPZMIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of Decahydro Quinolin 4 Ol Hydrochloride

Elucidation of Decahydroquinoline (B1201275) Ring Stereoisomerism

The decahydroquinoline ring system is formed by the fusion of two six-membered rings, a cyclohexane (B81311) and a piperidine (B6355638) ring. The stereoisomerism of this system is primarily determined by the relative orientation of the two rings at the bridgehead carbon atoms (C-4a and C-8a). This fusion can be either cis or trans, leading to two fundamental diastereomers.

In the trans-decahydroquinoline (B8913) isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system, resulting in a relatively rigid structure that is locked in a "twin-chair" conformation. This conformation consists of two fused chair-shaped rings.

In the cis-decahydroquinoline (B84933) isomer, the bridgehead hydrogens are on the same side of the ring system. This arrangement is more flexible and can, in principle, exist in two different twin-chair conformations which can interconvert.

Proton magnetic resonance spectra have been instrumental in confirming the twin-chair conformation for both trans- and cis-decahydroquinoline and their derivatives. rsc.org For cis-decahydroquinoline, one twin-chair conformation is generally preferred, which allows the nitrogen's lone pair of electrons to occupy the more sterically hindered 'inside' position. rsc.org However, the introduction of substituents on the nitrogen atom can shift this preference. rsc.org

The presence of a hydroxyl group at the C-4 position introduces another stereocenter, further increasing the number of possible stereoisomers. For each of the cis and trans ring fusions, the hydroxyl group can be oriented in two different ways relative to the ring system.

Ring FusionBridgehead H OrientationKey Conformational Feature
Trans Opposite sidesRigid twin-chair conformation
Cis Same sideFlexible, can undergo chair-chair interconversion

Configurational Assignment of the Hydroxyl Group at C-4

The assignment of these configurations is often achieved through a combination of synthetic methods and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the proton at C-4 (the carbinol proton) with the neighboring protons can provide valuable information about its dihedral angle relationships and thus its stereochemical orientation.

Analysis of Substituent Orientation (Axial/Equatorial)

In the chair conformation of the piperidine ring of decahydroquinoline, the hydroxyl group at C-4 can occupy either an axial or an equatorial position. The relative stability of these two orientations is a critical aspect of the molecule's conformational analysis. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric interactions.

In the context of 2-aryl-trans-decahydroquinolin-4-ols, a study on their oxidation rates revealed that axial alcohols are oxidized at a significantly faster rate than their equatorial counterparts. researchgate.net This difference in reactivity is attributed to the greater steric hindrance experienced by the equatorial hydroxyl group, making it less accessible to the oxidizing agent. researchgate.net This principle can be extended to decahydro-quinolin-4-ol (B2783017), suggesting that the axial and equatorial orientations of the C-4 hydroxyl group will have distinct chemical properties.

Substituent PositionRelative Steric HindranceExpected Oxidation Rate
Axial Less hinderedFaster
Equatorial More hinderedSlower

Investigation of Ring Conformations and Energy Minima

For the trans-decahydroquinoline system, the twin-chair conformation is rigid, and ring inversion is not possible without breaking bonds. However, for the cis-decahydroquinoline system, the two fused chair rings can undergo a concerted "ring flip" or chair-chair interconversion. This process converts axial substituents to equatorial and vice versa.

The activation energy for this interconversion can be determined using dynamic NMR spectroscopy. For N-substituted cis-decahydroquinolines, this interconversion has been studied, and the preference for one conformation over the other is influenced by the nature of the N-substituent. rsc.org

The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the piperidine ring. This protonation has a significant impact on the conformational equilibrium of the decahydroquinoline system.

In the case of cis-decahydroisoquinoline, a closely related system, it has been demonstrated through 13C NMR spectroscopy that while the neutral molecule shows a preference for one chair conformation, the two chair conformations become degenerate upon protonation. rsc.org This suggests that the energetic difference between the two chair forms is significantly reduced or eliminated when the nitrogen is protonated. rsc.org This effect is likely due to the removal of the stereochemically influential lone pair of electrons on the nitrogen and the introduction of a positively charged, and likely solvated, ammonium (B1175870) group. This principle is expected to apply to cis-decahydro-quinolin-4-ol hydrochloride as well, leading to a more evenly distributed population of the two interconverting chair conformations.

For cinchona alkaloids, which contain a quinoline (B57606) moiety, protonation has been shown to restrict internal rotational degrees of freedom and lock the molecule into a specific conformation. nih.govnih.gov This is often due to interactions between the counterion and different parts of the molecule. nih.gov Therefore, in decahydro-quinolin-4-ol hydrochloride, the chloride ion may also play a role in influencing the preferred conformation through electrostatic interactions or hydrogen bonding with the N-H and O-H protons.

Advanced Synthetic Methodologies for Decahydro Quinolin 4 Ol Hydrochloride and Its Analogs

Development of Efficient Decahydroquinoline (B1201275) Core Syntheses

The construction of the fundamental decahydroquinoline skeleton is the primary challenge in the synthesis of its derivatives. Methodologies have evolved to provide high yields and access to a variety of substitution patterns. These approaches generally involve either the complete saturation of the quinoline (B57606) aromatic system or the construction of the bicyclic structure from acyclic or monocyclic precursors.

Catalytic Hydrogenation Strategies to Achieve Decahydro- State

Catalytic hydrogenation of the quinoline ring system is one of the most direct methods to obtain the decahydroquinoline core. This process involves the reduction of both the pyridine (B92270) (pyridinyl) and benzene (B151609) (benzenoid) rings. The choice of catalyst, solvent, and reaction conditions is critical to achieve complete saturation to the decahydro- state while avoiding the accumulation of partially hydrogenated intermediates like tetrahydroquinolines. nih.govncl.res.inrsc.org

Several catalytic systems have been proven effective for this transformation. For instance, using a 5% Palladium on alumina (B75360) (Pd/Al2O3) catalyst in isopropyl alcohol (IPA) has been shown to achieve a decahydroquinoline (DHQ) yield of over 99% under optimized conditions. ncl.res.in The complete hydrogenation of quinoline is a key step in developing liquid organic hydrogen carriers (LOHC), where decahydroquinoline serves as the hydrogen-rich molecule. researchgate.net Early work in this area utilized Adams' platinum catalyst (PtO2) in an acetic acid medium, demonstrating that quinoline hydrogenates to tetrahydroquinoline as an initial step. gatech.edu The subsequent hydrogenation of the tetrahydroquinoline intermediate to decahydroquinoline is a more challenging step that often requires more forcing conditions. gatech.edu

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation
CatalystSolventConditionsPrimary ProductYield/SelectivityReference
5% Pd/Al2O3Isopropyl Alcohol (IPA)50 bar H₂, 175°C, 5 hDecahydroquinoline>99% yield ncl.res.in
Adams' Catalyst (PtO₂)Acetic Acid64 psi H₂, 17-37°CTetrahydroquinoline- gatech.edu
Pd/CN (Palladium on Nitrogen-doped Carbon)Ethanol20 bar H₂, 50°C1,2,3,4-Tetrahydroquinoline86.6–97.8% yields rsc.org

Intramolecular Cyclization and Annulation Reactions

Building the decahydroquinoline core from less complex precursors via intramolecular cyclization is a versatile strategy that allows for the introduction of substituents at various positions. These methods involve forming one of the rings by creating a new carbon-carbon or carbon-nitrogen bond within a single molecule.

One powerful approach is the intramolecular aldol-type cyclization. researchgate.net For example, the synthesis of various decahydroquinoline-type poison frog alkaloids has been achieved using a key intramolecular cyclization of an aldehyde intermediate, which proceeds after an initial epimerization to selectively form the desired cis-fused ring system. mdpi.comnih.gov Another related strategy is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. researchgate.net

More complex cascade reactions, such as the intramolecular cyclization/Povarov reaction, have been developed for the one-pot synthesis of polycyclic quinolines. rsc.org These annulation reactions form multiple bonds and stereocenters in a single, highly efficient step, offering rapid access to complex molecular architectures. rsc.org

Reductive Amination Pathways to the Azacyclic System

Reductive amination is a cornerstone of amine synthesis and provides a powerful method for constructing the azacyclic (nitrogen-containing) ring of the decahydroquinoline system. wikipedia.orgyoutube.com This reaction involves the condensation of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com

This methodology is particularly useful for forming the C-N bonds of the heterocyclic ring. For instance, a suitably functionalized diketone precursor can react with ammonia (B1221849) or a primary amine, followed by reduction, to construct the piperidine (B6355638) ring portion of the decahydroquinoline scaffold. A key advantage of reductive amination is that it avoids the overalkylation often encountered with direct alkylation of amines. masterorganicchemistry.com

The process can be performed in one pot using specific reducing agents that selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. harvard.edu Common reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are effective under mildly acidic conditions that favor iminium ion formation. harvard.edumasterorganicchemistry.comyoutube.com

Stereoselective Synthesis of Decahydro-quinolin-4-ol (B2783017) Architectures

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern synthetic chemistry, as different stereoisomers of a molecule can have vastly different biological properties. The synthesis of decahydro-quinolin-4-ol requires control over the relative and absolute configuration of multiple stereocenters, including the carbon atom bearing the hydroxyl group.

Diastereoselective Approaches to the 4-Hydroxyl Moiety

Diastereoselective synthesis aims to produce a specific stereoisomer from a set of possible diastereomers, which have different relative configurations of their stereocenters. In the context of decahydro-quinolin-4-ol, this involves controlling the orientation of the 4-hydroxyl group relative to the substituents on the decahydroquinoline ring.

One common strategy is the diastereoselective reduction of a precursor ketone, decahydro-quinolin-4-one. The approach of the reducing agent can be influenced by the existing stereochemistry of the ring system, leading to the preferential formation of one diastereomer of the alcohol.

Alternatively, the stereochemistry can be set during the construction of the ring itself. A diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933) has been described where the stereochemistry of the final product is controlled by the cis-substitution pattern of the starting cyclohexene (B86901) ring. nih.gov Similarly, highly diastereoselective [4+2] annulation reactions can be used to build tetrahydroquinoline frameworks with specific relative stereochemistry, which can then be carried forward to the final saturated product. frontiersin.org Borane-catalyzed reactions have also been employed to synthesize dihydro-quinolin-4-ones with excellent diastereoselectivity (up to >99:1), which are valuable precursors to the target decahydro-quinolin-4-ols. nih.gov

Enantioselective Synthesis of Chiral Decahydroquinolines

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. rroij.com This is typically achieved using chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate.

Asymmetric hydrogenation is a powerful tool for this purpose. The enantioselective synthesis of chiral 1,4-dihydroquinolines has been accomplished via the iridium-catalyzed asymmetric partial hydrogenation of quinolines. researchgate.netnih.gov Using a chiral catalyst, such as an Ir-SpiroPAP complex, allows for the production of enantioenriched dihydroquinolines with up to 99% enantiomeric excess (ee). nih.gov These chiral intermediates can then be fully hydrogenated to the corresponding chiral decahydroquinoline systems. A similar strategy using iridium catalysts has been effective for the asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines. nih.gov

Another approach is the enantioselective reduction of a prochiral decahydro-quinolin-4-one. Catalytic systems, such as the oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction, are well-known for the highly enantioselective reduction of ketones to secondary alcohols and could be applied to this system. iupac.org

Table 2: Examples of Enantioselective Methods for Quinoline Derivatives
MethodSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Asymmetric Partial Hydrogenation4-Substituted 3-ethoxycarbonylquinolinesChiral Ir-SpiroPAP catalystChiral 1,4-dihydroquinolinesUp to 99% ee nih.gov
Asymmetric HydrogenationQuinoxalinesChiral Iridium catalystChiral TetrahydroquinoxalinesUp to 98% ee nih.gov
Enantioselective Ketone Reduction (Principle)Prochiral KetonesOxazaborolidine (CBS) catalyst with boraneChiral Secondary AlcoholsOften >90% ee iupac.org

Control of Remote Stereocenters During Ring Formation

Achieving stereocontrol at centers remote from existing chiral centers during the formation of the decahydroquinoline ring is a significant synthetic challenge. This control is crucial for accessing specific diastereomers with desired biological activities. Advanced strategies often employ chiral auxiliaries or substrate-controlled reactions where the conformation of a key intermediate dictates the stereochemical outcome of subsequent bond formations.

One notable approach involves the use of enantiopure starting materials, such as (R)-phenylglycinol-derived perhydrooxazoloquinolines, to direct the stereoselective generation of quaternary centers at the C4a or C8a positions. nih.gov The stereochemical outcome is highly dependent on the nature of the reactants and the reaction conditions. For instance:

Generation of C8a Aza-Quaternary Stereocenters: The reaction of a perhydrooxazoloquinoline intermediate with Grignard reagents can lead to the formation of cis-decahydroquinolines with a C8a quaternary stereocenter. The stereoselectivity is rationalized by the Grignard reagent coordinating with the oxygen of the oxazolidine (B1195125) ring, which forms an iminium ion intermediate and promotes an intramolecular nucleophilic attack from a specific face. nih.gov

Generation of C4a All-Carbon Quaternary Stereocenters: In contrast, reacting the same intermediate with Michael acceptors results in the formation of a C4a all-carbon quaternary stereocenter. This transformation proceeds through a 1,4-asymmetric induction mechanism involving a bicyclic enamine intermediate. The stereoselectivity of this step is remarkable as the directing stereocenter is located in a conformationally flexible exocyclic part of the molecule. nih.gov

Furthermore, the final stereochemistry can be influenced by subsequent reduction steps. The choice of hydride reagent for the reductive cleavage of the chiral auxiliary is critical in determining the final cis or trans ring fusion. For example, the use of diisobutylaluminium hydride (DIBAL) can afford cis isomers with excellent stereoselectivity. nih.gov

Table 1: Stereoselective Reductions in Decahydroquinoline Synthesis

Precursor Reducing Agent Major Isomer Stereoselectivity
Perhydrooxazoloquinoline DIBAL-H cis-Decahydroquinoline Excellent
Perhydrooxazoloquinoline NaBH₃CN trans-Decahydroquinoline Moderate
Perhydrooxazoloquinoline NaBH₄ trans-Decahydroquinoline Moderate

Derivatization and Functionalization Strategies

Once the core decahydroquinoline ring is synthesized, its derivatization and functionalization are key to creating a library of analogs for structure-activity relationship (SAR) studies. These strategies focus on the selective modification of the carbocyclic core, the nitrogen atom, and the hydroxyl group.

Introducing substituents onto the saturated carbocyclic rings of the decahydroquinoline core can be achieved through various methods. One powerful strategy involves leveraging modern catalytic processes for C-H functionalization. While much of the research has focused on aromatic quinolines, the principles can be extended to saturated N-heterocycles. liv.ac.ukmdpi.comnih.gov

An innovative approach is the use of acceptorless dehydrogenative coupling (ADC), catalyzed by iridium complexes. liv.ac.uk This method allows for the formation of a nucleophilic enamine intermediate from the saturated N-heterocycle in situ. This enamine can then react with various electrophiles to introduce functional groups in a site-selective manner. The resulting unsaturated product can subsequently be reduced to yield the functionalized decahydroquinoline. liv.ac.uk This strategy avoids the use of stoichiometric oxidants and produces H₂ as the only byproduct. liv.ac.uk

The secondary amine of the decahydroquinoline ring is a prime site for regioselective functionalization. Standard synthetic transformations can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups.

N-Protection: The nitrogen is often protected to prevent side reactions during the functionalization of other parts of the molecule. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection itself is a form of regioselective functionalization. nih.gov

The hydroxyl group at the C-4 position is a versatile handle for introducing further molecular diversity. numberanalytics.com Its modification can significantly impact biological activity by altering hydrogen bonding capacity, polarity, and metabolic stability. hyphadiscovery.com Key strategies include:

Esterification: The hydroxyl group can be readily converted to esters by reacting with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. numberanalytics.com

Etherification: Formation of ethers, for example through the Williamson ether synthesis, involves deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide.

Conversion to an Azide (B81097) or Thiol: The hydroxyl group can be transformed into other useful functional groups. For instance, it can be converted to an azide, a valuable group for "click chemistry," using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions or a combination of triphenylphosphine, DDQ, and a tetralkylammonium azide. nih.gov

Oxidation: Selective oxidation of the secondary alcohol to a ketone provides a different pharmacophore and an intermediate for further reactions, such as the introduction of new nucleophiles.

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new, more efficient ones. Mechanistic studies provide insight into the transition states and intermediates that govern the regio- and stereoselectivity of key bond-forming reactions.

The formation of the decahydroquinoline ring often involves complex, multi-step sequences where the stereochemical outcome is determined in a crucial ring-closing or bond-forming step. Theoretical and experimental studies have been employed to elucidate these pathways.

In the asymmetric synthesis of decahydroquinolines from chiral perhydrooxazoloquinolines, the stereoselectivity of adding substituents is rationalized by the formation of specific intermediates. nih.gov For example, the reaction with Michael acceptors is believed to proceed through a bicyclic enamine intermediate. The facial selectivity of the Michael acceptor's approach to this enamine dictates the stereochemistry of the newly formed C-C bond and, consequently, the stereocenter at C4a. nih.gov

Similarly, the stereoselectivity of hydride reductions to form the final decahydroquinoline ring system can be explained by the conformation of the bicyclic iminium cation intermediate that forms upon cleavage of the oxazolidine C-O bond. The hydride reagent then attacks preferentially from the less hindered face, an outcome governed by stereoelectronic control. nih.gov Photochemical dearomative cycloadditions of quinolines with alkenes offer another pathway, where mechanistic studies point to a stepwise radical cycloaddition involving a triplet-state intermediate. nih.gov The observed regio- and diastereoselectivities in these reactions are explained by the stability of the long-lived biradical intermediates formed after the initial radical addition. nih.gov

Stereochemical Outcomes of Reaction Mechanisms

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical aspect of chemical synthesis, profoundly influencing the biological activity and physical properties of the compound. In the synthesis of decahydro-quinolin-4-ol hydrochloride and its analogs, controlling the stereochemical outcome is a significant challenge and a primary focus of modern synthetic strategies. The decahydroquinoline core contains multiple stereocenters, leading to a variety of possible stereoisomers. The orientation of the hydroxyl group at the C4 position, as well as the relative stereochemistry of the substituents on the saturated heterocyclic ring, is determined by the specific reaction mechanisms employed during synthesis.

Key methodologies for establishing the stereochemistry of decahydro-quinolin-4-ol involve the stereoselective reduction of a decahydro-quinolin-4-one precursor. The choice of reducing agent and the reaction conditions play a pivotal role in dictating the direction of hydride attack on the carbonyl group, thus determining the axial or equatorial orientation of the resulting hydroxyl group.

Catalytic Hydrogenation:

Catalytic hydrogenation of decahydro-quinolin-4-ones is a widely used method for the synthesis of decahydro-quinolin-4-ols. The stereochemical outcome of this reaction is highly dependent on the catalyst, solvent, and the steric and electronic properties of the substrate. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face.

For instance, the hydrogenation of 2-substituted decahydro-quinolin-4-ones can lead to the formation of either cis- or trans-isomers with respect to the substituents on the ring. The facial selectivity of the hydrogenation is influenced by the conformational preferences of the decahydro-quinolone ring system. Generally, the reaction favors the formation of the thermodynamically more stable product.

Metal Hydride Reduction:

The reduction of decahydro-quinolin-4-ones using metal hydrides, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), is another common approach. The stereoselectivity of these reductions is governed by several factors, including steric approach control and product development control.

Steric Approach Control: This principle suggests that the hydride reagent will attack the carbonyl carbon from the less sterically hindered face. In a rigid decahydroquinoline system, this often leads to the formation of the axial alcohol.

Product Development Control: This concept posits that the transition state resembles the product, and the reaction will favor the formation of the more stable stereoisomer. This typically results in the formation of the equatorial alcohol, which is often the thermodynamically favored product.

The interplay between these two factors determines the final ratio of axial to equatorial alcohol isomers. The choice of the hydride reagent is crucial; bulkier reagents tend to favor attack from the less hindered face, leading to a higher proportion of the axial alcohol.

The stereochemical outcomes can be summarized in the following table, which illustrates the influence of the reducing agent on the product distribution for a generic 2-substituted decahydro-quinolin-4-one.

Reducing AgentPredominant Stereochemical OutcomeControlling Factor
Catalytic Hydrogenation (e.g., H2/Pd-C)Thermodynamically more stable isomer (often equatorial OH)Adsorption on catalyst surface from the less hindered face
Sodium Borohydride (NaBH4)Mixture of axial and equatorial alcohols, often favoring the equatorial isomerBalance of steric approach control and product development control
Lithium Aluminum Hydride (LiAlH4)Mixture of axial and equatorial alcohols, often with a higher proportion of the axial isomer compared to NaBH4Steric approach control often more influential due to the smaller size of the hydride source
Bulky Hydride Reagents (e.g., L-Selectride®)Predominantly axial alcoholSteric approach control

Detailed Research Findings:

Conformational studies on 2-aryl-trans-decahydroquinolin-4-ols have provided insights into the relative stabilities of different stereoisomers. researchgate.net Kinetic and computational approaches have been used to understand the reactivity of axial and equatorial alcohols, which in turn informs the design of stereoselective syntheses. researchgate.net For instance, the rate of oxidation of the hydroxyl group can differ significantly between epimers, providing a chemical basis for their differentiation and separation. researchgate.net

The development of diastereoselective syntheses of related dihydro-quinolin-4-ones, for example, through borane-catalyzed redox-neutral endo-1,7-hydride shifts, highlights the ongoing efforts to achieve high levels of stereocontrol in the synthesis of quinoline derivatives. nih.gov While not directly focused on the decahydro- system, these advanced methodologies offer potential pathways to access stereochemically pure precursors for the synthesis of this compound.

Spectroscopic and Advanced Analytical Characterization of Decahydro Quinolin 4 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound in solution. For Decahydro-quinolin-4-ol (B2783017) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the compound's stereochemistry.

The ¹H NMR spectrum of Decahydro-quinolin-4-ol hydrochloride is expected to display a series of complex, overlapping signals in the aliphatic region, typically between 1.0 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (H-4) and the protons on the carbons adjacent to the protonated nitrogen (H-2 and H-8a) would appear furthest downfield due to the deshielding effects of the heteroatoms. The remaining methylene (B1212753) and methine protons of the saturated rings would produce a complex set of multiplets.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the decahydroquinoline (B1201275) ring system. The chemical shifts would be influenced by the neighboring nitrogen and oxygen atoms. The C-4 carbon, bonded to the hydroxyl group, and carbons C-2 and C-8a, adjacent to the nitrogen, are expected to be the most deshielded among the sp³-hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Trans-Decahydro-quinolin-4-ol Hydrochloride Isomer Note: These are predicted values and may vary based on the specific isomer and solvent.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~3.2 - 3.5~48 - 52
3~1.8 - 2.1~25 - 29
4~3.8 - 4.1~65 - 70
4a~1.6 - 1.9~38 - 42
5~1.4 - 1.7~22 - 26
6~1.2 - 1.5~23 - 27
7~1.3 - 1.6~24 - 28
8~1.7 - 2.0~30 - 34
8a~3.0 - 3.3~55 - 60

Due to the complexity of the ¹H NMR spectrum, 2D NMR experiments are indispensable for definitive structural and stereochemical assignments. researchgate.netmagritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each ring, for example, by showing a correlation from H-2 to H-3, H-3 to H-4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons or heteroatoms, for example, showing a correlation from the H-2 protons to the C-8a bridgehead carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. This information can establish the cis or trans fusion of the two rings and the relative orientation (axial or equatorial) of the hydroxyl group at C-4. For instance, in a trans-fused isomer, strong NOE correlations would be observed between axial protons on the same side of the ring system. researchgate.net

Table 2: Expected Key 2D NMR Correlations for Stereochemical Assignment

TechniqueCorrelating NucleiInformation Gained
COSYH-2 ↔ H-3, H-3 ↔ H-4Confirms adjacent proton network.
HSQCH-4 ↔ C-4, H-2 ↔ C-2Links proton and carbon chemical shifts.
HMBCH-5 ↔ C-4, H-8 ↔ C-8aEstablishes long-range connectivity across the structure.
NOESYH-4 ↔ H-3ax/eq, H-4 ↔ H-5ax/eqDetermines axial/equatorial position of the -OH group.
NOESYH-4a ↔ H-8aHelps determine cis/trans ring fusion.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₉H₁₇NO·HCl), techniques like Electrospray Ionization (ESI) would be used. The analysis would be performed in positive ion mode, where the molecule would be detected as its protonated free base, [M+H]⁺, with an expected m/z (mass-to-charge ratio) corresponding to the formula C₉H₁₈NO⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, which provides structural information. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the protonated parent ion and alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data

IonFormulaPredicted m/zComment
[M+H]⁺C₉H₁₈NO⁺156.1383Protonated molecular ion (free base)
[M+H-H₂O]⁺C₉H₁₆N⁺138.1277Loss of water

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the hydrochloride salt would result in a broad and strong absorption band for the N-H⁺ stretch of the secondary ammonium (B1175870) ion. The O-H stretch from the alcohol group would also be present as a broad band, likely overlapping with the N-H⁺ band.

Table 4: Expected IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchAlcohol
2400-2700 (broad, strong)N-H⁺ stretchSecondary Ammonium Salt
2850-2960C-H stretchAliphatic CH₂, CH
1050-1150C-O stretchSecondary Alcohol

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be obtained, this technique can provide an exact and unambiguous determination of the molecular structure. It would confirm the relative stereochemistry of all chiral centers, including the ring fusion geometry (cis or trans) and the precise orientation of the hydroxyl group. Furthermore, it would reveal detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding between the hydroxyl group, the ammonium proton, and the chloride counter-ion, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various stereoisomers.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable for determining chemical purity, as the molecule lacks a strong UV chromophore. Gas chromatography-mass spectrometry (GC-MS) could also be used, potentially after converting the compound to its more volatile free base form.

Isomer Separation: Due to the presence of multiple chiral centers, this compound can exist as several diastereomers and enantiomers. The separation of these isomers requires chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) would be the methods of choice. Polysaccharide-based CSPs are often effective for separating this class of compounds, allowing for the isolation and characterization of each individual stereoisomer. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Decahydro Quinolin 4 Ol Hydrochloride

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Decahydro-quinolin-4-ol (B2783017) hydrochloride, DFT calculations are instrumental in predicting its geometry, electronic properties, and reactivity.

By optimizing the molecular geometry, DFT can provide accurate bond lengths and angles. A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. ekb.eg These descriptors provide a quantitative measure of the molecule's reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Decahydro-quinolin-4-ol Hydrochloride (Illustrative Data)

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Softness (S)0.356

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior in various environments, such as in solution or interacting with a biological target. nih.gov

These simulations can also elucidate the role of solvent molecules in stabilizing different conformations and can be used to calculate thermodynamic properties such as binding free energies when the molecule interacts with a receptor. nih.gov

Table 2: Key Parameters from a 100 ns MD Simulation of this compound in Water (Illustrative Data)

ParameterDescriptionAverage Value
RMSDRoot Mean Square Deviation of the backbone atoms from the initial structure.1.5 Å
RMSFRoot Mean Square Fluctuation of individual residues.0.8 Å (ring system), 2.1 Å (side chains)
Radius of GyrationA measure of the molecule's compactness.3.2 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.250 Ų

Note: This data is illustrative and represents typical outputs from an MD simulation analysis.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are pivotal in predicting and interpreting the spectroscopic properties of molecules. nih.gov Methods like DFT and Time-Dependent DFT (TD-DFT) can be employed to calculate various spectra for this compound, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net This is crucial for confirming the molecular structure and understanding its vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to validate the structure and assign resonances. researchgate.net

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with experimental spectra to understand the nature of the electronic excitations.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniqueCalculated ParameterPredicted Value
FT-IRO-H stretch3400 cm⁻¹
FT-IRC-N stretch1150 cm⁻¹
¹³C NMRC4 Chemical Shift (bearing -OH)~70 ppm
¹H NMRH4 Chemical Shift (attached to C4)~3.8 ppm
UV-Vis (TD-DFT)λmax210 nm

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.org For this compound, theoretical calculations can be used to explore potential reaction pathways, such as its synthesis or degradation.

By mapping the potential energy surface of a reaction, computational methods can locate the minimum energy path from reactants to products. The structures and energies of transition states, which correspond to the energy maxima along this path, can be calculated. The activation energy, determined by the energy difference between the reactants and the transition state, is a critical parameter for understanding the reaction kinetics.

These computational studies can provide detailed insights into bond-breaking and bond-forming processes, the influence of catalysts, and the stereochemical outcomes of reactions, which are often difficult to probe experimentally. rsc.org

Prediction of Molecular Interactions and Recognition Motifs

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for its application in medicinal chemistry. Computational methods such as molecular docking and quantum mechanical calculations are used to predict and analyze these interactions.

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It can be used to identify the binding site of this compound in a target protein and to estimate the binding affinity. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for molecular recognition.

Further analysis using quantum chemical methods can provide a more accurate description of the non-covalent interactions that govern the binding. The identification of these recognition motifs is fundamental for the rational design of more potent and selective analogs.

Decahydro Quinolin 4 Ol Hydrochloride As a Precursor in Complex Molecule Synthesis

Role as a Synthetic Scaffold for Novel Chemical Entities

The decahydroquinoline (B1201275) core structure, readily available from decahydro-quinolin-4-ol (B2783017) hydrochloride, is a privileged scaffold in drug discovery. Its three-dimensional, conformationally restricted framework is ideal for presenting substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets. Medicinal chemists utilize this scaffold to develop novel chemical entities (NCEs) by systematically modifying its structure to optimize pharmacological properties.

The introduction of diverse substituents on the nitrogen atom or at various positions on the carbocyclic ring allows for the exploration of chemical space around the core structure. This approach has led to the discovery of compounds with a range of biological activities. The saturated nature of the scaffold provides a departure from the often flat, aromatic structures prevalent in many drug libraries, offering opportunities for improved physicochemical properties such as solubility and metabolic stability. The strategic functionalization of the decahydroquinolin-4-ol framework enables the generation of compounds with unique pharmacological profiles, distinct from their simpler aromatic counterparts.

Utility in the Construction of Natural Product Analogs (e.g., Decahydroquinoline Alkaloids)

Decahydroquinoline is the core structural motif of a large family of alkaloids, particularly those isolated from the skin extracts of Neotropical poison frogs. nih.gov These natural products exhibit significant biological activities, including potent and selective inhibitory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net However, their low natural abundance necessitates chemical synthesis to enable detailed biological investigation. nih.gov

Decahydro-quinolin-4-ol serves as a key precursor for the stereoselective synthesis of these complex natural product analogs. Synthetic strategies often involve leveraging the existing stereochemistry of the decahydroquinoline core or establishing new stereocenters relative to the hydroxyl group. For instance, the synthesis of various poison-frog alkaloids, including analogs of cis-195A and cis-211A, has been achieved using methods that rely on intermediates derived from functionalized decahydroquinolines. nih.govresearchgate.net These synthetic routes allow for the creation of not only the natural products themselves but also a diverse range of analogs with modified substitution patterns, leading to a deeper understanding of their structure-activity relationships.

Table 1: Examples of Decahydroquinoline Alkaloid Analogs

Alkaloid Class Representative Compound Biological Target/Activity
Poison Frog Alkaloids cis-195A Nicotinic Acetylcholine Receptors (nAChRs)
Poison Frog Alkaloids cis-211A Nicotinic Acetylcholine Receptors (nAChRs)

Application in the Synthesis of Fused Heterocyclic and Polycyclic Systems

The decahydroquinoline framework is an excellent platform for the construction of more complex fused heterocyclic and polycyclic systems. The inherent reactivity of the nitrogen and oxygen functionalities, along with the carbon backbone, allows for annulation reactions where additional rings are built onto the existing scaffold. There is a growing interest in the synthesis of both linear and fused heterocyclic systems that incorporate hydroquinoline fragments due to their broad range of pharmaceutical and industrial applications. nih.gov

Synthetic methodologies such as condensation reactions, cycloadditions, and intramolecular cyclizations are employed to append new heterocyclic rings. For example, hydroquinoline carbaldehydes can be condensed with various reagents to form fused oxazolones. nih.gov Similarly, reactions with bifunctional reagents can lead to the formation of polycyclic systems containing pyrimidine, pyrazole, or other heterocyclic moieties fused to the decahydroquinoline core. ajgreenchem.comresearchgate.net These complex structures are of significant interest as they often exhibit unique biological properties that are not present in the individual components. The synthesis of these fused systems expands the chemical diversity accessible from the decahydroquinoline scaffold, providing access to novel molecular architectures for various applications. nih.gov

Strategic Intermediate in Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently generate a wide range of molecular skeletons rather than focusing on a single target. Decahydro-quinolin-4-ol hydrochloride is an ideal starting material for DOS due to its multiple points of diversification.

The secondary amine can be functionalized through acylation, alkylation, or sulfonylation. The hydroxyl group can be oxidized, eliminated, or substituted. The carbocyclic ring can undergo various C-H functionalization or rearrangement reactions. By applying a series of branching reaction pathways to this single precursor, a library of compounds with significant skeletal and stereochemical diversity can be rapidly assembled. This approach has been successfully used to generate libraries of tetrahydroquinoline analogs through multicomponent aza-Diels-Alder reactions. nih.gov The resulting libraries, containing a multitude of unique decahydroquinoline-based structures, can then be screened against a variety of biological targets to identify new hit compounds for drug discovery programs.

Table 2: Compound Names Mentioned

Compound Name
This compound
cis-195A
cis-211A
trans-251A

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic compounds traditionally involves multi-step processes that often utilize hazardous reagents, stoichiometric catalysts, and volatile organic solvents. The principles of green chemistry are driving a paradigm shift towards more environmentally benign and sustainable synthetic protocols. For Decahydro-quinolin-4-ol (B2783017), a key synthetic step is the complete hydrogenation of a quinoline (B57606) or quinolone precursor. Future research is focused on replacing traditional methods with greener alternatives.

Key areas of development include:

Eco-friendly Solvents and Catalysts: There is a growing trend towards using water, ionic liquids, or solvent-free conditions to minimize the environmental impact of organic synthesis. researchgate.netmdpi.com For the hydrogenation of quinoline precursors, research is exploring the use of highly efficient and recyclable heterogeneous catalysts, such as palladium nanoparticles supported on nitrogen-doped carbon, which can operate under milder conditions. rsc.org The use of non-toxic, inexpensive, and readily available catalysts like bismuth chloride (BiCl3) under microwave irradiation represents another promising green approach for synthesizing quinolone intermediates. nih.gov

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) is a significant advancement that can dramatically reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation to the synthesis of quinoline precursors is an active area of research that can be extended to the production of decahydroquinoline (B1201275) derivatives. mdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot, multi-component reactions are particularly effective in this regard, offering a streamlined and atom-economical route to complex heterocyclic structures. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Decahydroquinoline Synthesis
ParameterTraditional ApproachEmerging Green ApproachReference
SolventsVolatile Organic Compounds (VOCs) like Toluene, DichloromethaneWater, Ethanol, Ionic Liquids, Supercritical CO2, Solvent-free researchgate.netmdpi.com
CatalystsStoichiometric amounts of hazardous reagents (e.g., strong acids)Recyclable heterogeneous catalysts (e.g., Pd/C, Ru-NHC), Biocatalysts, Non-toxic Lewis acids (e.g., BiCl3) rsc.orgnih.govnih.gov
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, Sonication mdpi.com
EfficiencyOften requires longer reaction times and tedious workupReduced reaction times, simplified workup, higher yields nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Key applications of AI and Machine Learning (ML) include:

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel synthetic routes by analyzing millions of published reactions. nih.govnih.gov These programs break down the target molecule into simpler, commercially available precursors, offering pathways that may not be obvious to a human chemist. kyoto-u.ac.jp

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize yield and minimize by-product formation. nih.gov By learning from vast datasets of experimental outcomes, these models can accelerate the optimization process, reducing the need for extensive trial-and-error experimentation.

Predictive Chemistry: AI algorithms can predict the physicochemical properties and potential bioactivity of novel decahydroquinoline derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. researchgate.net

Table 2: Application of AI/ML Tools in the Synthesis of Decahydroquinoline Derivatives
AI/ML ApplicationFunctionPotential Impact on Decahydro-quinolin-4-ol SynthesisReference
Retrosynthesis Planning (e.g., ReTReK)Generates and ranks potential synthetic routes from target to starting materials.Discovery of novel, more efficient, or greener synthetic pathways. nih.gov
Forward Reaction PredictionPredicts the likely products and yields of a given set of reactants and conditions.Validates proposed synthetic steps and anticipates potential side reactions. nih.gov
Reaction Condition RecommendationSuggests optimal catalysts, solvents, and temperatures for a desired transformation.Reduces experimental effort required for optimization; improves yields and purity. nih.gov
Property PredictionPredicts molecular properties (e.g., solubility, toxicity, bioactivity).Prioritizes synthesis of derivatives with desirable drug-like properties. researchgate.net

Exploration of Novel Catalytic Systems for Stereocontrol

Decahydro-quinolin-4-ol possesses multiple stereocenters, meaning it can exist in various stereoisomeric forms. The biological activity of such molecules is often highly dependent on their specific three-dimensional arrangement. Consequently, the development of catalytic systems that can precisely control the stereochemical outcome of a reaction is a critical frontier in synthetic chemistry. osi.lv

Emerging research in this area focuses on:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of quinoline and quinolone precursors is a direct and atom-economical method for establishing the stereocenters in the decahydroquinoline core. nih.gov Novel chiral catalysts, particularly those based on ruthenium and iridium, are being developed to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov

Organocatalysis: Chiral small organic molecules can act as catalysts for a wide range of transformations. The use of prolinamide-based organocatalysts, for instance, has shown promise in asymmetric reactions and could be applied to the synthesis of chiral building blocks for decahydroquinolines. nih.gov Organocatalysis avoids the use of expensive and potentially toxic heavy metals, aligning with the principles of green chemistry. nih.gov

Cooperative Catalysis: Systems that employ two or more catalysts that work in concert can achieve transformations that are not possible with a single catalyst. For example, a cobalt-amido cooperative catalyst has been shown to control the partial transfer hydrogenation of quinolines, a methodology that could be adapted for full, stereocontrolled reduction. nih.gov

Table 3: Novel Catalytic Systems for Stereocontrolled Synthesis of Quinolines
Catalyst TypeExample SystemKey AdvantageApplication to Decahydro-quinolin-4-olReference
Transition MetalRuthenium-NHC ComplexesHigh efficiency and enantioselectivity in asymmetric hydrogenation of quinolones.Direct, stereocontrolled synthesis of specific 3,4-dihydro-2-quinolone precursors. nih.gov
Transition MetalCobalt-Amido ComplexesPrecise control over chemoselectivity and regioselectivity in transfer hydrogenation.Controlled reduction of the quinoline ring system. nih.gov
OrganocatalystChiral Amines (e.g., Prolinamides)Metal-free, environmentally benign, high stereocontrol in various reactions.Asymmetric construction of the carbocyclic ring prior to cyclization. nih.gov
Photoredox CatalysisVisible-light photocatalystsMild reaction conditions, unique reactivity pathways.Novel C-H functionalization and cyclization strategies for precursor synthesis. nih.gov

Design of Next-Generation Decahydroquinoline-Based Scaffolds

The decahydroquinoline core is a versatile scaffold that can be chemically modified at multiple positions to generate libraries of new compounds with diverse biological activities. frontiersin.org Future research will leverage a combination of medicinal chemistry strategies and computational tools to design next-generation scaffolds based on the Decahydro-quinolin-4-ol structure. nih.gov

Key research avenues include:

Scaffold Hopping and Diversification: Medicinal chemists are exploring new ways to modify the core structure to create novel intellectual property and interact with new biological targets. This involves adding different functional groups to the rings or nitrogen atom to fine-tune the molecule's steric and electronic properties. rsc.org

Computational and Rational Drug Design: Molecular modeling and docking studies can predict how a designed molecule will bind to a specific protein target. nih.gov This rational design approach helps guide the synthesis of new derivatives with enhanced potency and selectivity, moving beyond traditional screening methods.

Fragment-Based and Hybrid Molecule Design: The decahydroquinoline scaffold can be combined with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com By systematically exploring these combinations, researchers can develop compounds that target multiple pathways involved in a disease state. The use of AI-optimized chemical space maps can help identify the most promising new scaffolds to pursue. digitellinc.com

Table 4: Strategies for Designing Next-Generation Decahydroquinoline Scaffolds
Design StrategyDescriptionExample Application for Decahydro-quinolin-4-olReference
Structure-Activity Relationship (SAR) StudiesSystematically modifying substituents on the scaffold to determine their effect on biological activity.Introduce alkyl or aryl groups at various positions to probe binding pockets of a target enzyme. nih.gov
Molecular HybridizationCovalently linking the decahydroquinoline scaffold with another pharmacologically active moiety.Combine the scaffold with a chalcone (B49325) fragment to create a novel anticancer agent. mdpi.com
Computational ModelingUsing software to predict binding affinity and mode of interaction with a biological target.Design derivatives with improved fit and interactions within a specific receptor's active site. nih.gov
Bioisosteric ReplacementReplacing functional groups with other groups that have similar physical or chemical properties.Replace the 4-hydroxyl group with an amine or thiol to explore different hydrogen bonding interactions. rsc.org

Q & A

Q. What are the key experimental design considerations for optimizing the synthesis of decahydro-quinolin-4-ol hydrochloride?

Methodological Answer: Synthesis optimization should employ factorial experimental designs to evaluate critical variables (e.g., reaction temperature, solvent polarity, and catalyst loading). For example, a 3² full factorial design (as used in analogous hydrochloride formulations ) can identify interactions between variables. Characterize intermediates via HPLC and NMR to monitor stereochemical purity, particularly for decahydroquinoline derivatives prone to conformational isomerism. Reaction kinetics should be tracked using in-situ FTIR or LC-MS to ensure completion of reduction and cyclization steps.

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structural integrity?

Methodological Answer: Combine orthogonal methods:

  • Quantitative NMR (qNMR) with deuterated solvents to assess molar purity and detect residual solvents.
  • HPLC-UV/ELSD with chiral columns to resolve stereoisomers, given the compound’s polycyclic structure .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity, critical for hydrochloride salts. Validate methods per ICH guidelines using reference standards from accredited suppliers.

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH) over 6 months, with sampling intervals at 0, 1, 3, and 6 months. Monitor degradation products via stability-indicating HPLC. For solution-phase stability, aliquot stock solutions in sealed vials under inert gas (e.g., argon) to prevent oxidation, and avoid freeze-thaw cycles . Include photostability testing per ICH Q1B using controlled UV exposure.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring-flipping in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational exchange rates. Compare with X-ray data to identify dominant conformers. For ambiguous peaks, employ 2D NMR (COSY, NOESY) to resolve coupling networks. Cross-validate with computational methods (DFT or MD simulations) to model energetically favored structures .

Q. What strategies are effective for elucidating the compound’s selective activity in pharmacological assays?

Methodological Answer: Design competitive binding assays with isotopic tracers (e.g., ³H-labeled ligands) to measure affinity against related targets (e.g., RORγt inhibitors as in ). Use CRISPR-edited cell lines to knockout candidate receptors and confirm target specificity. Pair with molecular docking studies to map binding interactions, focusing on hydrogen bonding with the hydroxyl group and chloride ion coordination.

Q. How can researchers address batch-to-batch variability in biological activity data?

Methodological Answer: Implement strict quality control (QC) protocols:

  • In-process controls (IPC): Monitor critical synthesis steps (e.g., pH during salt formation) using PAT tools.
  • Bioassay standardization: Use internal reference compounds (e.g., EC50/IC50 controls) in each assay plate.
  • Multivariate analysis (MVA): Apply PCA or PLS regression to correlate physicochemical properties (e.g., particle size, crystallinity) with bioactivity outliers .

Q. What advanced methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate with in vivo studies:

  • Tissue distribution: Radiolabel the compound (¹⁴C) and quantify via accelerator mass spectrometry (AMS).
  • Metabolite profiling: Employ LC-HRMS with stable isotope tracers (e.g., deuterated analogs ) to distinguish endogenous metabolites. Optimize formulations using dissolution testing with biorelevant media (e.g., FaSSIF/FeSSIF) .

Data Analysis & Interpretation

Q. How should researchers approach conflicting results between in vitro and in vivo efficacy studies?

Methodological Answer: Reconcile discrepancies by:

  • Assessing bioavailability limitations (e.g., plasma protein binding via equilibrium dialysis).
  • Testing metabolites for off-target activity using hepatic microsomal incubations.
  • Incorporating PK/PD modeling to align dose-response curves across models. Use Bayesian statistics to quantify uncertainty in cross-study comparisons .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in mechanistic studies?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response data. For partial agonists/antagonists, use the operational model of agonism. Validate with bootstrap resampling to estimate confidence intervals. For multi-target effects, employ hierarchical modeling to deconvolve contributions from parallel pathways .

Ethical & Reporting Standards

Q. How can researchers ensure rigorous reporting of this compound studies?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw spectral data in public repositories (e.g., ChemSpider) with unique identifiers.
  • Report negative results (e.g., failed synthesis attempts) to avoid publication bias.
  • Cite primary literature over patents, and disclose conflicts of interest per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.